molecular formula C14H17BrN2O2 B3261129 3-(Boc-aminomethyl)-5-bromo-1H-indole CAS No. 339282-64-3

3-(Boc-aminomethyl)-5-bromo-1H-indole

Cat. No.: B3261129
CAS No.: 339282-64-3
M. Wt: 325.20 g/mol
InChI Key: JRVZFCXXHJFFNB-UHFFFAOYSA-N
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Description

3-(Boc-aminomethyl)-5-bromo-1H-indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in pharmaceuticals, agrochemicals, and dyes. The compound this compound is characterized by the presence of a bromine atom at the 5th position and a Boc-protected aminomethyl group at the 3rd position of the indole ring. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

The synthesis of 3-(Boc-aminomethyl)-5-bromo-1H-indole typically involves multiple steps. One common method starts with the bromination of 1H-indole to introduce the bromine atom at the 5th position. This is followed by the introduction of the aminomethyl group at the 3rd position, which is then protected using the Boc group. The reaction conditions often involve the use of reagents such as bromine, formaldehyde, and tert-butyl chloroformate. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

3-(Boc-aminomethyl)-5-bromo-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules. Common reagents used in these reactions include palladium catalysts, acids like trifluoroacetic acid, and bases like sodium hydroxide. .

Scientific Research Applications

3-(Boc-aminomethyl)-5-bromo-1H-indole has several applications in scientific research:

Comparison with Similar Compounds

3-(Boc-aminomethyl)-5-bromo-1H-indole can be compared with other Boc-protected indole derivatives, such as:

Properties

IUPAC Name

tert-butyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c1-14(2,3)19-13(18)17-8-9-7-16-12-5-4-10(15)6-11(9)12/h4-7,16H,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVZFCXXHJFFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10701738
Record name tert-Butyl [(5-bromo-1H-indol-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10701738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339282-64-3
Record name tert-Butyl [(5-bromo-1H-indol-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10701738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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